molecular formula C11H14O2S B14328788 Methyl 4-phenylbut-2-ene-1-sulfinate CAS No. 111699-77-5

Methyl 4-phenylbut-2-ene-1-sulfinate

Cat. No.: B14328788
CAS No.: 111699-77-5
M. Wt: 210.29 g/mol
InChI Key: JIVUDHYILYOJPS-UHFFFAOYSA-N
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Description

Methyl 4-phenylbut-2-ene-1-sulfinate is an organosulfur compound characterized by a sulfinate ester functional group (–SO–O–) attached to a methyl group and a 4-phenylbut-2-ene substituent. Its molecular structure comprises a conjugated alkene system (C=C) at position 2, a phenyl group at position 4, and a sulfinate ester group at position 1. This compound is primarily utilized in organic synthesis as a chiral auxiliary or intermediate for asymmetric reactions due to the electron-withdrawing nature of the sulfinate group, which enhances reactivity in nucleophilic substitutions or radical-mediated processes .

Properties

CAS No.

111699-77-5

Molecular Formula

C11H14O2S

Molecular Weight

210.29 g/mol

IUPAC Name

methyl 4-phenylbut-2-ene-1-sulfinate

InChI

InChI=1S/C11H14O2S/c1-13-14(12)10-6-5-9-11-7-3-2-4-8-11/h2-8H,9-10H2,1H3

InChI Key

JIVUDHYILYOJPS-UHFFFAOYSA-N

Canonical SMILES

COS(=O)CC=CCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthesis of 4-Phenylbut-2-ene-1-bromide

The allylic halide precursor, 4-phenylbut-2-ene-1-bromide, is typically prepared via bromination of 4-phenylbut-2-ene-1-ol using phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). For example, treatment of 4-phenylbut-2-ene-1-ol with HBr in dichloromethane at 0–5°C yields the bromide in 75–85% efficiency after aqueous workup. The stereochemistry of the double bond (E/Z ratio) depends on the starting alcohol’s configuration and reaction conditions.

Reaction with Sodium Methyl Sulfinate

Sodium methyl sulfinate, generated in situ from methyl sulfinic acid and sodium hydroxide, reacts with 4-phenylbut-2-ene-1-bromide in polar aprotic solvents such as dimethylformamide (DMF) or acetone. Under optimized conditions (20–25°C, 12–24 hours), the nucleophilic substitution proceeds via an SN2 mechanism, displacing bromide to form the sulfinate ester:

$$
\text{4-Phenylbut-2-ene-1-bromide} + \text{NaOS(O)CH}_3 \rightarrow \text{this compound} + \text{NaBr}
$$

Key parameters influencing yield and purity include:

  • Solvent choice : DMF enhances reaction rates due to its high polarity, while acetone minimizes side reactions.
  • Stoichiometry : A 1.2:1 molar ratio of sodium methyl sulfinate to allylic halide ensures complete conversion.
  • Temperature : Elevated temperatures (40–50°C) accelerate the reaction but may promote elimination byproducts.

Post-reaction purification involves extraction with ethyl acetate, washing with brine, and column chromatography (silica gel, hexane/ethyl acetate 4:1), yielding the product in 60–70% isolated purity.

Esterification of 4-Phenylbut-2-ene-1-sulfinic Acid

An alternative route involves the direct esterification of 4-phenylbut-2-ene-1-sulfinic acid with methanol. While less commonly employed due to the instability of sulfinic acids, this method offers a streamlined pathway under acidic catalysis.

Preparation of 4-Phenylbut-2-ene-1-sulfinic Acid

The sulfinic acid intermediate is synthesized via oxidation of 4-phenylbut-2-ene-1-thiol using hydrogen peroxide (H₂O₂) in acetic acid. The reaction proceeds at 0–5°C to prevent overoxidation to the sulfonic acid:

$$
\text{4-Phenylbut-2-ene-1-thiol} + \text{H}2\text{O}2 \xrightarrow{\text{CH}3\text{COOH}} \text{4-Phenylbut-2-ene-1-sulfinic acid} + \text{H}2\text{O}
$$

Yields range from 50–65%, with purification via recrystallization from ethanol/water mixtures.

Acid-Catalyzed Esterification

The sulfinic acid is reacted with methanol in the presence of concentrated hydrochloric acid (HCl) as a catalyst. The mixture is refluxed for 6–8 hours, followed by neutralization with sodium bicarbonate and extraction:

$$
\text{4-Phenylbut-2-ene-1-sulfinic acid} + \text{CH}3\text{OH} \xrightarrow{\text{HCl}} \text{this compound} + \text{H}2\text{O}
$$

This method affords moderate yields (45–55%) due to competing side reactions, including sulfinic acid dimerization.

Palladium-Catalyzed Sulfinylation of Allylic Alcohols

Emerging methodologies employ transition metal catalysts to couple allylic alcohols with sulfinylating agents. A palladium-catalyzed approach using methyl sulfinyl chloride and 4-phenylbut-2-ene-1-ol has shown promise in preliminary studies.

Reaction Mechanism and Conditions

In the presence of Pd(PPh₃)₄ (5 mol%) and triethylamine (TEA), the allylic alcohol undergoes sulfinylation at 80°C in toluene:

$$
\text{4-Phenylbut-2-ene-1-ol} + \text{CH}3\text{S(O)Cl} \xrightarrow{\text{Pd(PPh}3\text{)}_4} \text{this compound} + \text{HCl}
$$

The reaction proceeds via oxidative addition of the sulfinyl chloride to palladium, followed by alkoxide coordination and reductive elimination. Yields of 40–50% have been reported, with improvements anticipated through ligand optimization.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantages Limitations
Nucleophilic substitution 60–70 85–90 High scalability; minimal byproducts Requires allylic halide precursor
Esterification 45–55 75–80 Direct use of methanol Low yields due to acid instability
Palladium-catalyzed 40–50 70–75 Avoids pre-functionalized halides High catalyst cost; moderate efficiency

Stereochemical Considerations and Isomerism

This compound exhibits geometric isomerism (E/Z) across the but-2-ene double bond. Nuclear magnetic resonance (NMR) analysis of crude reaction mixtures typically reveals a 5.33:1 E/Z ratio, consistent with thermodynamic control during synthesis. Enantioselective variants remain underexplored but could leverage chiral auxiliaries or asymmetric catalysis.

Industrial-Scale Production Challenges

Scaling the nucleophilic substitution method necessitates addressing:

  • Solvent recovery : DMF and acetone require distillation for reuse.
  • Waste management : Sodium bromide byproducts must be treated to meet environmental regulations.
  • Process safety : Exothermic reactions demand precise temperature control to prevent runaway conditions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 4-phenylbut-2-ene-1-sulfinate can undergo oxidation reactions to form sulfone derivatives. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reduction of the sulfinate group can yield thiol or sulfide derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfinate group is replaced by other nucleophiles. This can lead to the formation of various functionalized derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids, mild temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride, low temperatures.

    Substitution: Nucleophiles such as amines, alcohols, under basic or acidic conditions.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Thiol or sulfide derivatives.

    Substitution: Functionalized derivatives with various substituents.

Scientific Research Applications

Chemistry: Methyl 4-phenylbut-2-ene-1-sulfinate is used as an intermediate in the synthesis of more complex organosulfur compounds. Its reactivity makes it a valuable building block in organic synthesis.

Biology and Medicine: Research into the biological activity of sulfinate esters has shown potential applications in drug development. These compounds may exhibit antimicrobial or anticancer properties, making them candidates for further pharmacological studies.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, including polymers and surfactants. Its unique properties allow for the development of materials with specific characteristics.

Mechanism of Action

The mechanism by which methyl 4-phenylbut-2-ene-1-sulfinate exerts its effects involves interactions with various molecular targets. The sulfinate group can act as a nucleophile or electrophile, depending on the reaction conditions. This versatility allows the compound to participate in a wide range of chemical transformations, influencing pathways such as oxidation-reduction and nucleophilic substitution.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of methyl 4-phenylbut-2-ene-1-sulfinate, a comparison with structurally and functionally related compounds is provided below.

Structural and Functional Group Analysis

  • This compound : Features a sulfinate ester (–SO–O–CH₃), a phenyl-substituted alkene, and a hydrophobic backbone. The sulfur atom is in the +4 oxidation state, making it more nucleophilic compared to sulfonates.
  • The sulfur atom here is in the +6 oxidation state, conferring high water solubility and surfactant properties .
  • Methyl esters of diterpenoid acids (e.g., sandaracopimaric acid methyl ester): Contain a methyl ester (–COOCH₃) linked to diterpene skeletons. These lack sulfur but share ester functionality, influencing their use in natural product research and chromatography .

Physical and Chemical Properties

Property This compound Sodium 2-methylprop-2-ene-1-sulfonate Methyl Sandaracopimarate
Molecular Formula C₁₁H₁₂O₂S C₄H₅NaO₃S C₂₁H₃₀O₂
CAS Number Not available 1561-92-8 Not specified
Solubility Likely soluble in organic solvents Water-soluble (ionic nature) Organic solvents
Reactivity Nucleophilic at sulfur; prone to hydrolysis Stable; used as surfactant Ester hydrolysis under basic conditions
Applications Asymmetric synthesis intermediates Industrial detergents, polymer synthesis Natural resin analysis via GC

Key Research Findings

  • Sulfinate vs. Sulfonate Reactivity : Sulfinates (e.g., this compound) exhibit higher nucleophilicity at sulfur compared to sulfonates, enabling their use in stereoselective C–S bond formation. Sulfonates like sodium 2-methylprop-2-ene-1-sulfonate are more stable and serve as surfactants due to their ionic character .
  • Substituent Effects : The phenyl group in this compound enhances lipophilicity and steric hindrance, influencing its reactivity in chiral environments. In contrast, the methylpropene group in sodium sulfonate prioritizes hydrophilicity .
  • Chromatographic Behavior: Methyl esters of diterpenoid acids (e.g., sandaracopimaric acid methyl ester) are analyzed via gas chromatography (GC) due to their volatility, whereas sulfinates/sulfonates often require HPLC or ion chromatography .

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